4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine
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Overview
Description
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine typically involves the reaction of pyridine derivatives with 1,3-dithiolium salts. One common method includes the treatment of 1,3,5-trihydroxybenzene with 2-methylthio-4,5-di-n-propyl-1,3-dithiolium iodide in the presence of pyridine . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol groups into thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the dithiol moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique electronic properties make it useful in studying biological electron transfer processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can influence electron transfer processes, making the compound effective in various applications. The pathways involved often include coordination with metal ions and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyphenyl)-1,3-Dithiol-2-ylidene Derivatives: These compounds share the dithiol-2-ylidene structure but have different substituents on the aromatic ring.
1,3-Dithiol-2-ylidene Derivatives: These compounds have similar electronic properties and are used in similar applications.
Uniqueness
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is unique due to its combination of a pyridine ring with the dithiol-2-ylidene moiety. This structure provides distinct electronic properties that are not found in other similar compounds, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
649774-43-6 |
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Molecular Formula |
C11H7NS4 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine |
InChI |
InChI=1S/C11H7NS4/c1-3-12-4-2-8(1)9-7-15-11(16-9)10-13-5-6-14-10/h1-7H |
InChI Key |
JXKMTLHCIACKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=C3SC=CS3)S2 |
Origin of Product |
United States |
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